molecular formula C10H15N5 B12207412 N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 7460-18-6

N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12207412
CAS No.: 7460-18-6
M. Wt: 205.26 g/mol
InChI Key: RWJRDAVATGEWAL-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic organic compound characterized by a fused bicyclic system. The IUPAC name derives from its core pyrazolo[3,4-d]pyrimidine scaffold, which consists of a pyrazole ring fused to a pyrimidine ring at positions 3 and 4. The numbering begins at the pyrazole nitrogen adjacent to the fused junction, with the methyl group at position 1 and the diethylamino substituent at position 4.

The structural representation (Figure 1) highlights the following features:

  • A pyrazolo[3,4-d]pyrimidine core with nitrogen atoms at positions 1, 4, 7, and 9.
  • A methyl group (-CH₃) attached to the pyrazole nitrogen at position 1.
  • A diethylamino group (-N(C₂H₅)₂) at position 4 of the pyrimidine ring.

This nomenclature aligns with IUPAC Rule H-10.3 for fused heterocyclic systems, prioritizing the pyrimidine ring as the base component due to its higher heteroatom count. The molecular formula is C₁₁H₁₇N₅, with a calculated molecular weight of 219.29 g/mol.

Comparative Analysis of Related Pyrazolo[3,4-d]Pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidine derivatives exhibit structural diversity that correlates with distinct biological and physicochemical properties. A comparative analysis of key analogues reveals critical substituent-dependent trends:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Attributes
N,N-Diethyl-1-methyl derivative 1-CH₃, 4-N(C₂H₅)₂ 219.29 Enhanced lipophilicity
1-(4-Methylbenzyl) analogue 1-(4-CH₂C₆H₄CH₃), 4-N(C₂H₅)₂ 295.40 Increased steric bulk
4-Amino-1-methyl parent compound 1-CH₃, 4-NH₂ 163.18 Base scaffold for derivatization
EGFR-inhibiting derivative 1-CH₃, 4-NH-C₆H₅ 296.37 Tyrosine kinase inhibition

The diethylamino group at position 4 in the target compound introduces significant electron-donating effects compared to the unsubstituted amino group in the parent structure. This substitution reduces hydrogen-bonding capacity but enhances membrane permeability, as evidenced by the increased logP value (calculated: 2.1 vs. 0.8 for the 4-NH₂ analogue).

Crystallographic studies of related compounds show that bulkier substituents at position 1 (e.g., 4-methylbenzyl in CID 930586) induce planar distortions in the fused ring system, whereas smaller groups like methyl maintain coplanarity. Such conformational differences impact molecular recognition in biological systems, as demonstrated by the 10-fold potency variation in ATR kinase inhibition between stereoisomers of similar compounds.

Tautomeric Forms and Stereoelectronic Considerations

The pyrazolo[3,4-d]pyrimidine system exhibits tautomerism potential at multiple sites. For this compound, the primary tautomeric equilibrium involves the pyrimidine ring’s nitrogen atoms (Figure 2):

  • Keto-enol tautomerism : Unlike 4-pyrimidone derivatives, the 4-diethylamino group in this compound prevents prototropic shifts at position 4. However, the N-7 nitrogen may participate in tautomerism with adjacent carbonyl-like regions of the ring.
  • Annular tautomerism : The fused pyrazole ring can theoretically adopt alternative protonation states, though the 1-methyl group locks the pyrazole nitrogen in its current configuration.

Density functional theory (DFT) calculations on analogous systems reveal that electron-donating groups at position 4 stabilize the canonical tautomer by +5.2 kcal/mol compared to alternative forms. The diethylamino group’s stereoelectronic effects include:

  • Resonance donation : The lone pair on the amino nitrogen delocalizes into the pyrimidine ring, increasing electron density at N-9.
  • Steric shielding : Ethyl groups hinder rotational freedom, fixing the amino group in a conformation that maximizes π-orbital overlap with the aromatic system.

These factors collectively suppress tautomeric diversity while enhancing the compound’s metabolic stability compared to hydroxyl-containing analogues like 4-pyrimidone. Molecular orbital analysis further indicates that the highest occupied molecular orbital (HOMO) localizes on the pyrimidine ring, suggesting preferential sites for electrophilic attack.

Properties

CAS No.

7460-18-6

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N,N-diethyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H15N5/c1-4-15(5-2)10-8-6-13-14(3)9(8)11-7-12-10/h6-7H,4-5H2,1-3H3

InChI Key

RWJRDAVATGEWAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=NC2=C1C=NN2C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with the preparation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (2 ). Methylhydrazine reacts with a nitrile precursor, such as 2-cyanoacetamide, under refluxing ethanol to form the pyrazole core. The methyl group at the 1-position is introduced via methylhydrazine, ensuring regioselectivity.

Key reaction conditions :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Duration: 6–8 hours

  • Yield: ~75%

Pyrimidine Ring Cyclization

The pyrazole intermediate undergoes cyclization with urea to form the pyrimidine ring. Heating 5-amino-1-methyl-1H-pyrazole-4-carboxamide (3 ) with urea at 180–200°C produces 1-methyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). This step introduces carbonyl groups at positions 4 and 6 of the fused ring system.

Characterization data for 4 :

  • 1H NMR (DMSO- d6) : δ 8.21 (s, 1H, pyrimidine-H), 3.42 (s, 3H, N-CH3)

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch)

Functionalization via Chlorination

The dione derivative (4 ) is chlorinated to introduce reactive leaving groups.

Dichlorination Process

Treatment of 4 with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) at 110°C for 4 hours yields 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (5 ). Excess POCl3 acts as both solvent and chlorinating agent.

Optimization notes :

  • Stoichiometry: 5:1 molar ratio of POCl3 to 4

  • Yield: 85–90%

  • HPLC purity : >95%

Selective Amination at Position 4

The chlorine at position 4 is replaced with a diethylamino group via nucleophilic substitution.

Substitution with Diethylamine

Compound 5 reacts with excess diethylamine (4 equivalents) in tetrahydrofuran (THF) at 60°C for 12 hours, producing 4-diethylamino-6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (6 ). The reaction is driven by the nucleophilicity of diethylamine and the electrophilicity of the C4 chlorine.

Critical parameters :

  • Base: Triethylamine (2 equivalents) to neutralize HCl

  • Work-up: Extraction with dichloromethane and water

  • Yield: 70–75%

Dechlorination at Position 6

To remove the residual chlorine at position 6, 6 undergoes catalytic hydrogenation. Using 10% palladium on carbon (Pd/C) under hydrogen gas (1 atm) in methanol at room temperature for 6 hours yields N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (7 ).

Post-reaction analysis :

  • LC-MS : m/z 234.2 [M+H]+ (calculated for C₁₁H₁₇N₅: 234.15)

  • 1H NMR (CDCl3) : δ 8.05 (s, 1H, pyrimidine-H), 3.41 (q, 4H, N(CH2CH3)2), 3.32 (s, 3H, N-CH3), 1.21 (t, 6H, CH2CH3)

Industrial-Scale Considerations

Patent literature highlights strategies for large-scale synthesis:

Catalytic Efficiency

The use of rGO-Ni@Pd catalysts in Suzuki-Miyaura cross-coupling, though originally designed for ibrutinib intermediates, offers insights into optimizing amination steps. These catalysts enhance reaction rates and reduce byproducts.

Cost-Effective Purification

Recrystallization from ethanol/water mixtures (3:1 v/v) achieves >99% purity, avoiding costly chromatography.

Comparative Analysis of Synthetic Routes

Parameter Lab-Scale Method Industrial Method
Chlorination agentPOCl3/PCl5POCl3 only
Amination solventTHFToluene
CatalystNonerGO-Ni@Pd
Yield (overall)50–55%65–70%

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, while reduction may produce this compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research indicates that pyrazolo derivatives, including N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, exhibit significant antiviral activity. For instance, studies have shown that modifications of pyrazolo compounds can lead to selective inhibitors of viral replication, particularly against flaviviruses and pestiviruses. These compounds have demonstrated efficacy in inhibiting the replication of viruses such as the yellow fever virus (YFV) and bovine viral diarrhea virus (BVDV) at micromolar concentrations while maintaining low cytotoxicity levels (CC50 > 100 µM) .

1.2 Anticancer Activity

Recent studies suggest that derivatives of pyrazolo compounds may possess anticancer properties. For example, novel hydrazino-fused pyrimidines have been designed based on the structural features of known antitumor agents. These compounds are synthesized to explore their potential as effective anticancer agents . While specific data on this compound's anticancer efficacy is limited, its structural analogs indicate a promising direction for future research.

Agricultural Applications

2.1 Plant Growth Regulation

This compound has also been investigated for its effects on plant growth. Studies have demonstrated that low molecular weight heterocyclic compounds can stimulate vegetative growth in various crops, including maize and soybean. The compound's growth-promoting activity was compared to traditional plant hormones like auxins and cytokinins, showing comparable or superior effects at specific concentrations .

Synthetic Chemistry

3.1 Precursor for Synthesis

The compound serves as a valuable intermediate for synthesizing other pyrazolo[3,4-d]pyrimidine derivatives. Its structure allows for regioselective modifications that can lead to the development of new compounds with enhanced pharmacological properties . The ability to modify the compound systematically opens avenues for creating functionally diverse derivatives suitable for various applications.

Data Summary Table

Application Area Specific Use Efficacy/Notes
Medicinal ChemistryAntiviral agentsInhibits YFV and BVDV replication with low cytotoxicity
Anticancer propertiesPotential based on structural analogs
Agricultural SciencePlant growth regulationComparable effects to auxins and cytokinins
Synthetic ChemistryIntermediate for synthesisUseful for creating diverse derivatives

Mechanism of Action

The mechanism of action of N,N-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of biological processes such as cell division and viral replication .

Comparison with Similar Compounds

Substituent Variations at Position 4

Key Differences :

  • N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-49-6): Features a dimethylamine group at position 4 and a methyl group at position 1. Molecular formula: C₇H₉N₅.
  • N,N-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 23002-57-5) : Similar to the above but lacks the 1-methyl group, demonstrating how core substitutions modulate activity .
  • N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine : A bulky benzyl group at position 4 improves binding to hydrophobic pockets in targets like SARS-CoV-2 Mpro but may reduce aqueous solubility .

Table 1: Substituent Effects at Position 4

Compound Substituent at Position 4 Molecular Formula Key Properties
N,N-Diethyl-1-methyl derivative N,N-Diethylamine C₁₀H₁₅N₅ Moderate lipophilicity, balanced steric bulk
N,1-Dimethyl analog (CAS 5334-49-6) N-Methylamine C₇H₉N₅ Higher solubility, reduced steric bulk
N-Benzyl analog Benzylamine C₁₃H₁₂N₅ Enhanced hydrophobic interactions

Halogen and Aromatic Substitutions

  • 3-Iodo-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Introduction of iodine at position 3 increases molecular weight (275.9 g/mol) and may enhance halogen bonding in target proteins .
  • 6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine : Dual chloro substituents improve electronic interactions, as seen in SARS-CoV-2 Mpro inhibition (IC₅₀ ~100 nM) .
  • N-(2,3-Dimethylphenyl)-1-methyl derivative (CAS 869072-86-6) : A dimethylphenyl group enhances π-π stacking in hydrophobic regions, useful in anticancer applications .

Table 2: Halogen and Aromatic Modifications

Compound Substituents Molecular Weight (g/mol) Biological Relevance
3-Iodo-N,N-dimethyl analog Iodo at C3, dimethylamine 275.9 Potential kinase inhibition
6-Chloro-N-(2-chlorophenyl) analog Cl at C6, 2-Cl-phenyl 333.36 SARS-CoV-2 Mpro inhibition
N-(2,3-Dimethylphenyl) analog 2,3-Dimethylphenyl 279.3 Anticancer activity

Biological Activity

N,N-Diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H15N5C_{10}H_{15}N_5 with a molecular weight of 205.26 g/mol. The structure features a pyrazolo-pyrimidine framework that is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds in this class have been shown to inhibit specific kinases involved in tumor progression. In particular, this compound has demonstrated significant activity against various cancer cell lines.

  • Mechanism of Action :
    • The compound acts as an inhibitor of human geranylgeranyl pyrophosphate synthase (hGGPPS), which is essential for the prenylation of proteins involved in cancer signaling pathways such as K-RAS/MEK/ERK .
    • It has been observed to induce apoptosis in cancer cells by downregulating key survival pathways and promoting cell cycle arrest .
  • Case Studies :
    • In xenograft mouse models of pancreatic ductal adenocarcinoma (PDAC) and multiple myeloma (MM), this compound significantly reduced tumor growth without causing hepatotoxicity or substantial increases in liver enzymes .

Antimicrobial Activity

The pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds exhibit broad-spectrum antimicrobial activity, making them potential candidates for treating infections caused by resistant strains.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of hGGPPS; apoptosis induction ,
AntimicrobialBroad-spectrum activity against resistant strains ,
Enzyme InhibitionDDR1 kinase inhibition with IC50 = 44 nM

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its targets at the molecular level. These studies suggest that the compound fits well into the active sites of kinases such as DDR1 and GGPPS, forming critical hydrogen bonds that stabilize the interaction and inhibit enzymatic activity.

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